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Compound of Interest

Compound Name: Desipramine-d4

Cat. No.: B562986 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing of

Desipramine-d4, a deuterated analog of the tricyclic antidepressant Desipramine. This

isotopically labeled compound is crucial as an internal standard for quantitative bioanalytical

assays, such as those employing gas chromatography-mass spectrometry (GC-MS) or liquid

chromatography-mass spectrometry (LC-MS), in pharmacokinetic and therapeutic drug

monitoring studies.

Overview of Desipramine and its Deuterated Analog
Desipramine is a secondary amine tricyclic antidepressant that primarily functions as a potent

and selective norepinephrine reuptake inhibitor.[1] By blocking the norepinephrine transporter

(NET), Desipramine increases the concentration of norepinephrine in the synaptic cleft, which

is believed to be the primary mechanism of its antidepressant effect.[2][3][4][5] It also has a

lesser effect on serotonin reuptake.[2][3][4][5]

Desipramine-d4 is a stable isotope-labeled version of Desipramine, where four hydrogen

atoms on the aromatic rings of the dibenzo[b,f]azepine core have been replaced with deuterium

atoms. This mass shift allows it to be distinguished from the unlabeled drug in mass

spectrometry, making it an ideal internal standard for accurate quantification. The CAS number

for Desipramine-d4 hydrochloride is 61361-34-0.
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Synthetic Pathway and Manufacturing Process
The synthesis of Desipramine-d4 is a multi-step process that begins with the synthesis of the

core molecule, iminodibenzyl, followed by the critical deuteration step to introduce the

deuterium labels, and finally, the attachment of the methylaminopropyl side chain.

Synthesis of the Iminodibenzyl Core
The starting material for the synthesis is 10,11-dihydro-5H-dibenzo[b,f]azepine, commonly

known as iminodibenzyl. A common industrial synthesis of iminodibenzyl involves the

cyclization of 2,2'-diaminobibenzyl. This cyclization is typically achieved by heating 2,2'-

diaminobibenzyl with a dehydrating agent such as polyphosphoric acid.

Deuteration of Iminodibenzyl
The key step in the synthesis of Desipramine-d4 is the selective introduction of four deuterium

atoms onto the aromatic rings of the iminodibenzyl core at positions 2, 4, 6, and 8. While a

specific published protocol for this exact transformation is not readily available, a plausible

method is through transition metal-catalyzed hydrogen-deuterium exchange. The nitrogen atom

of the iminodibenzyl can act as a directing group, facilitating the exchange at the ortho and

para positions of the benzene rings.

N-Alkylation to Yield Desipramine-d4
The final step is the N-alkylation of the deuterated iminodibenzyl intermediate with a protected

3-(methylamino)propyl side chain. A common method involves the deprotonation of the

iminodibenzyl nitrogen with a strong base like sodium amide or sodium hydride, followed by

reaction with a suitable alkylating agent.

Experimental Protocols
The following are detailed experimental protocols for the key stages of Desipramine-d4
synthesis.

Proposed Protocol for the Synthesis of 2,4,6,8-
tetradeuterio-10,11-dihydro-5H-dibenzo[b,f]azepine
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(Iminodibenzyl-d4)
Disclaimer: The following protocol is a proposed method based on analogous transition metal-

catalyzed hydrogen-deuterium exchange reactions and has not been directly extracted from a

published synthesis of Desipramine-d4.

Materials:

10,11-dihydro-5H-dibenzo[b,f]azepine (Iminodibenzyl)

Deuterium oxide (D₂O, 99.9 atom % D)

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) or a similar ruthenium catalyst

Anhydrous N-Methyl-2-pyrrolidone (NMP)

Inert atmosphere (Argon or Nitrogen)

Procedure:

In a flame-dried Schlenk flask under an inert atmosphere, dissolve 10,11-dihydro-5H-

dibenzo[b,f]azepine (1 equivalent) in anhydrous NMP.

Add RuCl₃·xH₂O (0.05 equivalents) to the solution.

Add D₂O (20 equivalents) to the reaction mixture.

Seal the flask and heat the mixture at 120-150°C for 24-48 hours.

Monitor the reaction progress by taking small aliquots and analyzing by ¹H NMR to observe

the disappearance of the aromatic proton signals at positions 2, 4, 6, and 8.

Upon completion, cool the reaction mixture to room temperature.

Pour the mixture into a separatory funnel containing water and extract with diethyl ether or

ethyl acetate.

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain 2,4,6,8-

tetradeuterio-10,11-dihydro-5H-dibenzo[b,f]azepine.

Protocol for the Synthesis of Desipramine-d4
This protocol is adapted from general procedures for the N-alkylation of iminodibenzyl found in

the patent literature.

Materials:

2,4,6,8-tetradeuterio-10,11-dihydro-5H-dibenzo[b,f]azepine (Iminodibenzyl-d4)

Sodium amide (NaNH₂) or Sodium hydride (NaH)

Anhydrous toluene or xylene

N-benzyl-N-methyl-3-chloropropylamine

Palladium on carbon (Pd/C, 10%)

Hydrogen gas (H₂)

Methanol or Ethanol

Hydrochloric acid (HCl) in ether or isopropanol

Procedure:

Step 1: N-Alkylation

In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert

atmosphere, suspend sodium amide (1.1 equivalents) in anhydrous toluene.

Add Iminodibenzyl-d4 (1 equivalent) to the suspension.

Heat the mixture to reflux for 2-4 hours to form the sodium salt of iminodibenzyl-d4.
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Cool the mixture slightly and add a solution of N-benzyl-N-methyl-3-chloropropylamine (1.1

equivalents) in anhydrous toluene dropwise.

Heat the reaction mixture to reflux for 16-24 hours.

Cool the mixture to room temperature and quench the reaction by the slow addition of water.

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium

sulfate.

Remove the solvent under reduced pressure to yield crude N-benzyl-Desipramine-d4.

Step 2: Debenzylation

Dissolve the crude N-benzyl-Desipramine-d4 in methanol or ethanol.

Add 10% Pd/C catalyst (approximately 5-10% by weight of the substrate).

Subject the mixture to hydrogenation (H₂ gas, 50-60 psi) in a Parr apparatus at room

temperature for 12-24 hours.

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

Concentrate the filtrate under reduced pressure to obtain crude Desipramine-d4 free base.

Step 3: Salt Formation and Purification

Dissolve the crude Desipramine-d4 in a minimal amount of a suitable solvent like diethyl

ether or isopropanol.

Slowly add a solution of HCl in ether or isopropanol until precipitation is complete.

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to

yield Desipramine-d4 hydrochloride.

The final product can be further purified by recrystallization.
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Quality Control and Data Presentation
The identity and purity of the synthesized Desipramine-d4 should be confirmed using various

analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence

of protons at the 2, 4, 6, and 8 positions of the dibenzo[b,f]azepine ring, thus confirming

deuteration. ¹³C NMR and ²H NMR can also be used for structural confirmation.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the

molecular weight of Desipramine-d4, which should be four mass units higher than that of

unlabeled Desipramine.

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical

purity of the final product.

Parameter Typical Specification Analytical Method

Chemical Purity ≥ 98% HPLC

Isotopic Purity ≥ 98 atom % D Mass Spectrometry

Identity Conforms to the structure ¹H NMR, ¹³C NMR, MS

Visualizations
Synthetic Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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